

Spectroscopic Profile of 6-Bromo-4-chloro-2-methylquinazoline: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromo-4-chloro-2-methylquinazoline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound **6-Bromo-4-chloro-2-methylquinazoline**. The information presented herein is crucial for the unambiguous identification and characterization of this molecule, which serves as a valuable building block in medicinal chemistry and materials science. This document compiles available spectroscopic data, outlines detailed experimental protocols for acquiring such data, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **6-Bromo-4-chloro-2-methylquinazoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of **6-Bromo-4-chloro-2-methylquinazoline**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.13	d	2.0	H-5
7.91	dd	8.8, 2.0	H-7
7.69	d	8.8	H-8
2.80	s	-	-CH ₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of **6-Bromo-4-chloro-2-methylquinazoline**

Chemical Shift (δ) ppm	Assignment
163.8	C-2
159.9	C-4
150.9	C-8a
139.2	C-7
130.4	C-5
128.8	C-8
123.6	C-6
121.1	C-4a
22.8	-CH ₃

Solvent: CDCl₃, Frequency: 100 MHz

Mass Spectrometry (MS)

Experimental mass spectrometry data for **6-Bromo-4-chloro-2-methylquinazoline** is not readily available in the public domain. However, predicted mass spectral information can be a useful tool for identification.

Table 3: Predicted Mass Spectrometry Data for **6-Bromo-4-chloro-2-methylquinazoline** ($C_9H_6BrClN_2$)

Adduct	Predicted m/z
$[M+H]^+$	256.9476
$[M+Na]^+$	278.9295

Infrared (IR) Spectroscopy

Experimental infrared spectroscopy data for **6-Bromo-4-chloro-2-methylquinazoline** is not readily available in the public domain. Characteristic absorption bands would be expected for the quinazoline ring system and the C-Br and C-Cl bonds.

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of purified **6-Bromo-4-chloro-2-methylquinazoline**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ($CDCl_3$).
- Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (General):

- Spectrometer: 400 MHz NMR Spectrometer
- Nuclei: 1H and ^{13}C
- Solvent: $CDCl_3$
- Temperature: 298 K

- ^1H NMR:
 - Pulse Program: Standard single-pulse sequence (e.g., zg30)
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm)
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-180 ppm)

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Perform phase and baseline corrections.
- Reference the spectra to the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).

Mass Spectrometry (MS)

Sample Preparation (for Electrospray Ionization - ESI):

- Prepare a stock solution of **6-Bromo-4-chloro-2-methylquinazoline** in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ with the same solvent.

Instrument Parameters (General for ESI-MS):

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Capillary Voltage: 3-4 kV
- Cone Voltage: 20-40 V
- Source Temperature: 100-150 °C
- Desolvation Temperature: 250-350 °C
- Mass Range: m/z 50-500

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond, germanium) is clean.
- Place a small amount of the solid **6-Bromo-4-chloro-2-methylquinazoline** sample directly onto the ATR crystal.
- Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Instrument Parameters (General for FTIR-ATR):

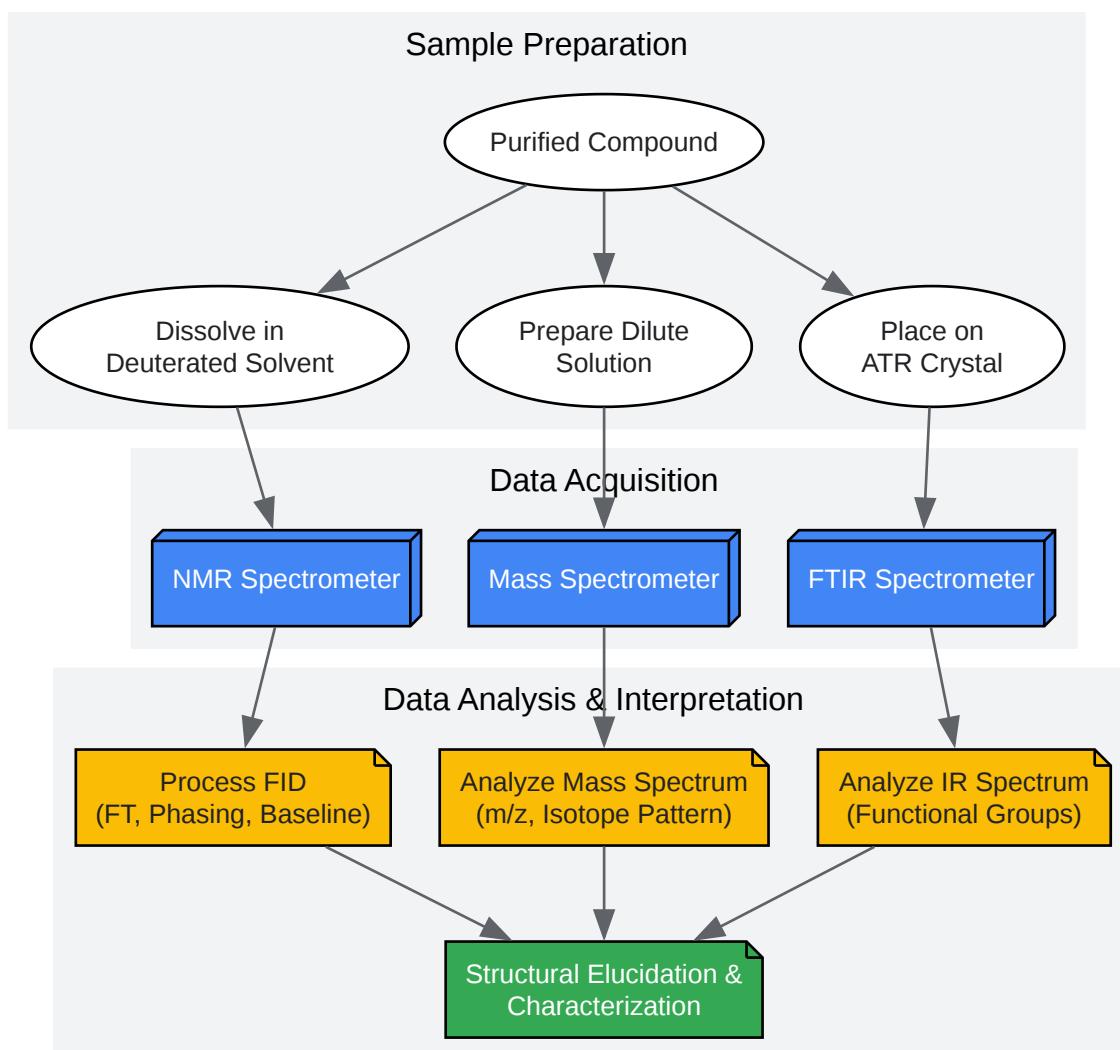
- Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
- Accessory: Attenuated Total Reflectance (ATR)
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32

- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **6-Bromo-4-chloro-2-methylquinazoline**.

General Workflow for Spectroscopic Analysis



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Caption: A flowchart illustrating the key stages of spectroscopic analysis.

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